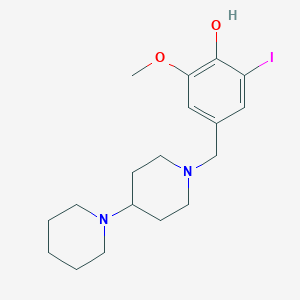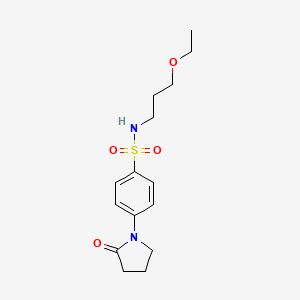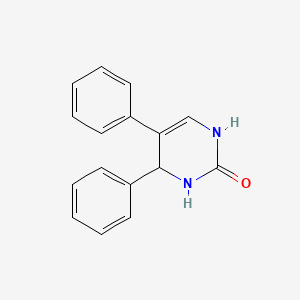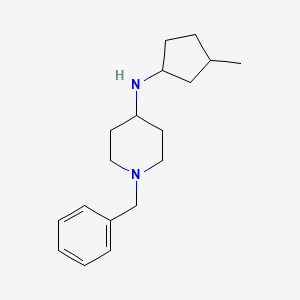
4-(1,4'-bipiperidin-1'-ylmethyl)-2-iodo-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,4'-bipiperidin-1'-ylmethyl)-2-iodo-6-methoxyphenol, also known as BU99006, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BU99006 is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction.
Wirkmechanismus
4-(1,4'-bipiperidin-1'-ylmethyl)-2-iodo-6-methoxyphenol acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is primarily located in the mesolimbic system, which is involved in reward, motivation, and addiction. By blocking the dopamine D3 receptor, this compound reduces the rewarding effects of drugs of abuse, which can lead to a reduction in drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce dopamine release in the nucleus accumbens, which is a key brain region involved in reward and motivation. This compound has also been shown to reduce the expression of c-fos, a marker of neuronal activation, in the nucleus accumbens and other brain regions involved in addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(1,4'-bipiperidin-1'-ylmethyl)-2-iodo-6-methoxyphenol is its high affinity and selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of the dopamine D3 receptor in addiction and other neuropsychiatric disorders. However, one of the limitations of this compound is its low yield, which can make it difficult to obtain large quantities for use in experiments.
Zukünftige Richtungen
There are a number of future directions for research on 4-(1,4'-bipiperidin-1'-ylmethyl)-2-iodo-6-methoxyphenol. One area of research is the development of more efficient synthesis methods to increase the yield of this compound. Another area of research is the development of analogs of this compound with improved pharmacological properties. Finally, there is a need for further research on the potential therapeutic applications of this compound, including its use in the treatment of addiction and other neuropsychiatric disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It is a selective antagonist of the dopamine D3 receptor, which makes it a promising candidate for the treatment of addiction and other neuropsychiatric disorders. This compound has been shown to have a number of biochemical and physiological effects, and it has several advantages and limitations for use in lab experiments. There are a number of future directions for research on this compound, including the development of more efficient synthesis methods and the exploration of its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-(1,4'-bipiperidin-1'-ylmethyl)-2-iodo-6-methoxyphenol involves several steps. The first step is the reaction of 2-iodo-4-methoxyphenol with N-Boc-1,4-diaminobutane to form 4-(2-aminoethyl)-2-iodo-6-methoxyphenol. The second step involves the deprotection of the Boc group using trifluoroacetic acid to form this compound (this compound). The yield of this compound is typically around 30-40%.
Wissenschaftliche Forschungsanwendungen
4-(1,4'-bipiperidin-1'-ylmethyl)-2-iodo-6-methoxyphenol has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which makes it a promising candidate for the treatment of addiction and other neuropsychiatric disorders. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and nicotine. It has also been shown to reduce alcohol consumption in rats.
Eigenschaften
IUPAC Name |
2-iodo-6-methoxy-4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27IN2O2/c1-23-17-12-14(11-16(19)18(17)22)13-20-9-5-15(6-10-20)21-7-3-2-4-8-21/h11-12,15,22H,2-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVOURUAJJXQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCC(CC2)N3CCCCC3)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5022599.png)

![[4-(3-phenylpropyl)-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5022608.png)


![1-bromo-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5022631.png)
![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5022633.png)
![3-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5022635.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chlorobenzamide](/img/structure/B5022664.png)
![2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl thiocyanate](/img/structure/B5022673.png)
![N,N-diethyl-N'-methyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5022681.png)

